molecular formula C6H3BrN2O B13275745 6-Bromo-[1,3]oxazolo[4,5-c]pyridine

6-Bromo-[1,3]oxazolo[4,5-c]pyridine

Cat. No.: B13275745
M. Wt: 199.00 g/mol
InChI Key: NRVONKKJQCLWTN-UHFFFAOYSA-N
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Description

6-Bromo-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

The synthesis of 6-Bromo-[1,3]oxazolo[4,5-c]pyridine can be achieved through a one-step method. This involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent at an appropriate temperature. This method is advantageous due to its simplicity, high yield (up to 92%), and the avoidance of equipment damage caused by liquid bromine . The reaction conditions are gentle, making it suitable for industrial-scale production .

Chemical Reactions Analysis

6-Bromo-[1,3]oxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 6-Bromo-[1,3]oxazolo[4,5-c]pyridine exerts its effects involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of specific kinases, which are enzymes that play crucial roles in various cellular processes. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

6-Bromo-[1,3]oxazolo[4,5-c]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

6-bromo-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H

InChI Key

NRVONKKJQCLWTN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)N=CO2

Origin of Product

United States

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